(R)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
®-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the fluorine atom and other substituents at specific positions on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to optimize the production process. Additionally, the use of green chemistry principles, such as atom-economical reactions and environmentally benign solvents, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indoles with different functional groups .
Scientific Research Applications
®-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ®-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.
Uniqueness
®-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C13H15FN2 |
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Molecular Weight |
218.27 g/mol |
IUPAC Name |
(3R)-6-fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H15FN2/c1-7-3-4-10(14)13-12(7)9-6-15-8(2)5-11(9)16-13/h3-4,8,15-16H,5-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
HCYRURRDRPPBTQ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(CN1)C3=C(C=CC(=C3N2)F)C |
Canonical SMILES |
CC1CC2=C(CN1)C3=C(C=CC(=C3N2)F)C |
Origin of Product |
United States |
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